11(S)-HEDE

Eicosanoid Lipidomics Chiral Chromatography Analytical Reference Standards

11(S)-HEDE (11(S)-hydroxy-12E,14Z-eicosadienoic acid; CAS 330800-90-3; formula C₂₀H₃₆O₃; MW 324.5) is the (S)-enantiomer of 11-HEDE, a monohydroxy fatty acid classified within the oxylipin family of eicosanoids. It is derived biosynthetically from dihomo-γ-linolenic acid (DGLA, an omega-6 fatty acid) via cyclooxygenase (COX)-mediated metabolism and is produced in macrophages.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B163616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(S)-HEDE
Synonyms11S-hydroxy-12E,14Z-eicosadienoic acid
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCCCC(=O)O)O
InChIInChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1
InChIKeyHDMIRVFIVOGVIC-HVLYWLSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11(S)-HEDE: Chiral Oxylipin Reference Standard for COX Pathway and Eicosanoid Analytical Validation


11(S)-HEDE (11(S)-hydroxy-12E,14Z-eicosadienoic acid; CAS 330800-90-3; formula C₂₀H₃₆O₃; MW 324.5) is the (S)-enantiomer of 11-HEDE, a monohydroxy fatty acid classified within the oxylipin family of eicosanoids [1]. It is derived biosynthetically from dihomo-γ-linolenic acid (DGLA, an omega-6 fatty acid) via cyclooxygenase (COX)-mediated metabolism and is produced in macrophages . The compound is isolated by chromatographic resolution of racemic (±)11-HEDE. Notably, authoritative lipid databases confirm there are no reports of biological activity associated with 11(S)-HEDE in the peer-reviewed literature to date [1].

Chiral reference standard for COX pathway eicosanoid analysis
No reported biological activity — supports inert analytical calibrant role
Supports enantiomer-specific peak assignment in chiral LC-MS/MS

Why (±)11-HEDE or 11(R)-HEDE Cannot Substitute for 11(S)-HEDE in Chiral-Specific Assays


Substitution with racemic (±)11-HEDE or the enantiomeric 11(R)-HEDE is not scientifically valid when the objective is establishing the baseline identity or chromatographic retention profile of the pure (S)-enantiomer. Racemic (±)11-HEDE is a mixture of 11(S)-HEDE and 11(R)-HEDE formed by COX activity . In any chiral analytical workflow, the racemate co-elutes or yields ambiguous peak assignments, preventing accurate determination of the (S)-enantiomer's specific retention time, which is essential for eicosanoid lipidomics method validation and COX product identification . Furthermore, the absence of documented biological activity for 11(S)-HEDE distinguishes it from certain other regioisomeric HEDEs (such as 15(S)-HEDE), meaning that substitution for functional bioassays would introduce uncontrolled variables not attributable to the target compound's own profile . Therefore, only purified 11(S)-HEDE fulfills the role of an authentic, stereochemically defined reference material.

11(S)-HEDE (Target)
(±)11-HEDE or 11(R)-HEDE
Single (S)-enantiomer, defined stereochemistry
Racemic mixture or opposite enantiomer — ambiguous chiral peaks
No documented biological activity
11(R)-HEDE has utility in COX activity quantification; racemate may contain active components
Validated for chiral reference retention time marking
May not provide unambiguous (S)-enantiomer retention time

11(S)-HEDE: Verifiable Differential Evidence for Procurement and Analytical Method Selection


Unique Role as a Reference Standard: Documented Absence of Biological Activity

11(S)-HEDE is uniquely documented across multiple authoritative lipidomics databases and vendor technical datasheets as having no reported biological activity in the peer-reviewed literature [1]. This contrasts with its positional isomer 15(S)-HEDE, which is reported to inhibit 5-lipoxygenase (5-LOX) with an IC₅₀ of 35 μM . This differential functional profile—specifically the absence of known bioactivity—positions 11(S)-HEDE as an ideal inert chiral standard rather than a signaling candidate, which is a critical distinction for analytical chemists.

Biological Activity Profile
Cross-study comparable
11(S)-HEDE: No activity reported 15(S)-HEDE: IC₅₀ 35 μM (5-LOX inhibition)
Supports selection as inert chiral standard
Literature curation; verify for assay context
Eicosanoid Lipidomics Chiral Chromatography Analytical Reference Standards

Enantiomeric Resolution: Single-Enantiomer Purity vs. Racemic Mixture

11(S)-HEDE is isolated by the chromatographic resolution of (±)11-HEDE, a racemic mixture of the (S)- and (R)-enantiomers [1]. This purification process yields a product consisting of the single (S)-enantiomer, whereas racemic (±)11-HEDE contains an equimolar mixture of both stereoisomers. Chiral analysis of COX-derived products from DGLA requires pure enantiomeric standards for unambiguous assignment of chromatographic peaks.

Enantiomeric Composition
Direct head-to-head comparison
Single enantiomer (>95% S, as supplied) vs. racemic (±) mixture
Enables unambiguous retention time marker
Purity may vary by lot; verify COA
Chiral Resolution Stereochemistry COX Metabolism

Verification of Endogenous COX-2 Metabolite Identity in Macrophages

11-HEDE is formed from eicosadienoic acid (20:2n-6, DGLA) by cyclooxygenase (COX) activity in macrophages . The racemic mixture (±)11-HEDE contains both the (S)- and (R)-enantiomers. To confirm the specific enantiomeric product of enzymatic COX metabolism or to distinguish enzymatic from non-enzymatic oxidation products, a pure 11(S)-HEDE standard is required as the chiral authentic reference.

COX Metabolite Verification
Class-level inference
Pure (S)-standard required to distinguish enzymatic from non-enzymatic oxidation
Supports enantiomer-specific COX product identification
Source review advised; macrophage model context
COX-2 Metabolism Macrophage Biology DGLA Pathway

Contrasting Analytical Utility with 11(R)-HEDE's COX Quantification Application

11(R)-HEDE, the enantiomeric counterpart to 11(S)-HEDE, has been specifically described as useful for quantifying COX activity via spectrophotometric measurement of conjugated diene absorbance . This functional application is documented for the (R)-enantiomer. 11(S)-HEDE has no such documented functional utility. This differential functional profile—analytical detection tool (11(R)-HEDE) versus structural reference standard (11(S)-HEDE)—represents a verifiable basis for selection between the two enantiomers.

Functional Utility Contrast
Cross-study comparable
11(S)-HEDE: No documented functional application 11(R)-HEDE: COX activity quantification
Distinguishes reference standard from detection tool
Selection depends on assay objective
COX Activity Assay Spectrophotometric Analysis Enantiomeric Specificity

11(S)-HEDE Procurement Scenarios: Validated Applications for Chiral Lipidomics and COX Pathway Analysis


Chiral LC-MS/MS Eicosanoid Panel Method Development and Validation

In developing targeted lipidomics methods for the eicosanoid class, 11(S)-HEDE serves as a required chiral reference standard for establishing the specific retention time and MS/MS fragmentation pattern of the (S)-enantiomer of 11-HEDE. Because the compound has no reported biological activity [1], it functions solely as an analytical calibrant without introducing unintended signaling artifacts in cell-based systems where it might be used as a procedural internal standard. This is particularly relevant when analyzing COX-derived DGLA metabolites from macrophage or other inflammatory cell models, where 11-HEDE is known to be produced endogenously .

Stereochemical Verification of COX-2 Enzymatic Products from DGLA

Researchers investigating the stereospecificity of COX-2 metabolism of dihomo-γ-linolenic acid (DGLA) require pure 11(S)-HEDE to determine whether the enzyme produces the (S)- or (R)-enantiomer [1]. Using racemic (±)11-HEDE as a standard would obscure this determination, as the racemate contains both enantiomers and cannot resolve which is the authentic enzymatic product. 11(S)-HEDE enables unambiguous peak assignment in chiral chromatographic separations of macrophage-derived lipid extracts [1].

Negative Control in Functional Eicosanoid Receptor Screening Assays

Given the documented absence of reported biological activity for 11(S)-HEDE [1], the compound can be deployed as a structurally similar but functionally inert negative control in assays screening for activity at eicosanoid receptors (e.g., PPARs, BLT1/BLT2, or prostanoid receptors). This is in direct contrast to 15(S)-HEDE, which exhibits measurable 5-LOX inhibitory activity (IC₅₀ = 35 μM) , and to 11(R)-HEDE, which has utility in COX activity quantification . 11(S)-HEDE provides a chirally matched, inactive comparator for isolating stereochemistry-specific effects.

Reference Material Procurement for Lipidomics Core Facilities and Compound Libraries

For institutional compound screening libraries and lipidomics core facilities, 11(S)-HEDE fulfills a distinct procurement requirement as the pure (S)-enantiomer of the 11-HEDE scaffold [1]. Maintaining both enantiomers (11(S)-HEDE and 11(R)-HEDE) enables complete stereochemical profiling of biological samples. The documented absence of biological activity for the (S)-enantiomer [1] ensures that its inclusion in a screening library does not introduce false-positive hits in phenotype-based assays, distinguishing it from other HEDE regioisomers with known activities .

Application
Selection Property
Validation Focus
Chiral eicosanoid panel method development
Stereochemical purity and inertness
Retention time and MS/MS pattern assignment
COX-2 product stereochemistry verification
Enantiomerically pure (S)-standard
Enantiomer-specific peak assignment from DGLA metabolism
Functional receptor screening negative control
Reported absence of biological activity
Inertness in eicosanoid receptor assays
Lipidomics reference standard procurement
Authenticated chiral standard with literature documentation
Library screening without false-positive activity risk
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